Cas no 2138303-95-2 (2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester)
2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester
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- Inchi: 1S/C11H8BrNO2S/c1-15-11(14)9-5-8(12)10(16-9)7-3-2-4-13-6-7/h2-6H,1H3
- InChI Key: HVBWKOOMNJGBDP-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)SC(C2=CC=CN=C2)=C(Br)C=1
2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681401-0.05g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 0.05g |
$683.0 | 2023-03-11 | ||
| Enamine | EN300-681401-0.1g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 0.1g |
$715.0 | 2023-03-11 | ||
| Enamine | EN300-681401-0.25g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 0.25g |
$748.0 | 2023-03-11 | ||
| Enamine | EN300-681401-0.5g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 0.5g |
$781.0 | 2023-03-11 | ||
| Enamine | EN300-681401-1.0g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-681401-2.5g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 2.5g |
$1594.0 | 2023-03-11 | ||
| Enamine | EN300-681401-5.0g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 5.0g |
$2360.0 | 2023-03-11 | ||
| Enamine | EN300-681401-10.0g |
methyl 4-bromo-5-(pyridin-3-yl)thiophene-2-carboxylate |
2138303-95-2 | 10.0g |
$3500.0 | 2023-03-11 |
2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester
Introduction to 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester (CAS No. 2138303-95-2)
2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester, identified by the chemical compound code CAS No. 2138303-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiophene derivatives family, which is renowned for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromine substituent at the 4-position and a pyridinyl group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The methyl ester functionality in the name indicates that the carboxylic acid group of the thiophene ring is esterified with a methyl group. This modification enhances the solubility and stability of the compound, facilitating its use in various chemical reactions and biological assays. The combination of these structural elements makes 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, and neuroprotective properties. The bromine atom at the 4-position of the thiophene ring not only influences the electronic properties of the molecule but also serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can be essential for developing novel therapeutic agents.
The pyridinyl group at the 5-position introduces nitrogen heterocycles into the molecular framework, which can enhance binding affinity to biological targets. Pyridine derivatives are well-known for their role in drug design due to their ability to form hydrogen bonds and coordinate with metal ions. This feature makes 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester a versatile scaffold for designing molecules that interact with proteins and enzymes.
Recent studies have highlighted the importance of thiophene derivatives in addressing various diseases. For instance, researchers have demonstrated that certain thiophene-based compounds can modulate signaling pathways involved in cancer progression. The structural motifs present in 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester resemble those found in known bioactive molecules, suggesting potential therapeutic applications. Additionally, computational studies have predicted that this compound may exhibit inhibitory activity against specific enzymes implicated in neurological disorders.
The synthesis of 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The bromination step at the 4-position of the thiophene ring is particularly critical and must be conducted under controlled conditions to avoid side reactions. Subsequent esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired product.
In terms of applications, this compound serves as a key intermediate in the synthesis of more complex molecules with potential pharmaceutical uses. Researchers are exploring its utility in developing novel inhibitors for enzymes such as kinases and phosphodiesterases, which are involved in various disease pathways. Furthermore, its structural features make it a suitable candidate for designing molecules that target bacterial enzymes responsible for antibiotic resistance.
The biological evaluation of 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester has begun to reveal its promise as a lead compound for drug discovery. Preliminary assays have shown that it can interact with specific biomolecules with high affinity. These interactions are being further investigated to understand their mechanism of action and potential therapeutic benefits. The compound's ability to modulate biological pathways makes it an attractive candidate for developing treatments against chronic diseases such as cancer and neurodegenerative disorders.
As research continues to uncover new applications for thiophene derivatives, compounds like 2-Thiophenecarboxylic acid, 4-bromo-5-(3-pyridinyl)-, methyl ester (CAS No. 2138303-95-2) are expected to play a crucial role in next-generation drug development. Their unique structural features and versatile reactivity provide chemists with a rich palette of options for designing molecules with tailored biological activities.
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